Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Anticancer Apoptosis Benzothiazole

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313367-87-2) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class, characterized by a 3-chloro substituent on the benzamide ring and a 6-methoxy group on the benzothiazole core. It has a molecular weight of 318.8 g/mol, a computed XLogP3-AA of 4.1, and a topological polar surface area (TPSA) of 79.5 Ų.

Molecular Formula C15H11ClN2O2S
Molecular Weight 318.8g/mol
CAS No. 313367-87-2
Cat. No. B345251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS313367-87-2
Molecular FormulaC15H11ClN2O2S
Molecular Weight318.8g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O2S/c1-20-11-5-6-12-13(8-11)21-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
InChIKeyZLYOVDODALAZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313367-87-2): Chemical Identity and Procurement Baseline


3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313367-87-2) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class, characterized by a 3-chloro substituent on the benzamide ring and a 6-methoxy group on the benzothiazole core [1]. It has a molecular weight of 318.8 g/mol, a computed XLogP3-AA of 4.1, and a topological polar surface area (TPSA) of 79.5 Ų [1]. The compound is cataloged as a research chemical (PubChem CID 837315) and has been included in chemical screening libraries under identifiers such as Oprea1_428255 [1]. Despite its representation in these collections, publicly accessible peer-reviewed studies or patent filings providing quantitative biological or physicochemical comparator data for this specific compound remain absent from authoritative databases at the time of this analysis.

Why N-(Benzothiazol-2-yl)benzamide Analogs Cannot Be Casually Substituted for Compound 313367-87-2


The N-(benzothiazol-2-yl)benzamide scaffold is a privileged medicinal chemistry template, but its biological activity is exquisitely sensitive to even minor substitution changes. Literature on closely related analogs shows that positional variation of a chlorine atom (e.g., ortho vs. meta vs. para) or alteration of the methoxy group can abolish target engagement, anti-proliferative potency in HepG2 and MCF-7 cell lines, or quorum sensing inhibition against Pseudomonas aeruginosa [1][2]. Absent direct quantitative evidence for the 3-chloro, 6-methoxy substitution pattern of CAS 313367-87-2, assuming equivalent performance to any published analog introduces substantial scientific and procurement risk, as the specific substitution vector may determine whether the compound acts as an apoptosis inducer, a quorum sensing inhibitor, or an inactive entity [1][2]. The quantitative evidence section below documents precisely what comparative data exist and, critically, where they are missing.

Quantitative Comparator Evidence for 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide


Anti-Proliferative Activity in HepG2 and MCF-7 Cells vs. Closest Published Analogs

A 2016 study on the N-1,3-benzothiazol-2-ylbenzamide class reports anti-proliferative IC50 values for several derivatives in HepG2 and MCF-7 cells, identifying compound 1k as a potent apoptosis inducer [1]. The study establishes a clear structure-activity relationship (SAR) showing that substituent identity and position critically govern potency, with IC50 values ranging from low micromolar to inactive. However, the specific compound 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313367-87-2) was not among the analogs tested in that series [1]. No direct head-to-head data or cross-study comparable data exists for this compound against any defined comparator in anti-proliferative assays. The evidence is therefore limited to class-level SAR inference: the 3-chloro substitution pattern differs from the most active compounds in the series, and its quantitative impact remains unmeasured.

Anticancer Apoptosis Benzothiazole

Quorum Sensing Inhibitory Activity Against Pseudomonas aeruginosa vs. Benzothiazol-2-yl Analogs

A 2023 study synthesized and evaluated N-(benzothiazol-2-yl)benzamide derivatives (compounds 3a-h) for quorum sensing inhibition in P. aeruginosa, reporting binding affinity values from -11.2 to -7.6 kcal/mol and quantitative biofilm inhibition percentages [1]. The SAR highlighted the critical role of benzamide ring substituents. The target compound CAS 313367-87-2 carries a 3-chloro substituent, which was not represented in the published set [1]. Consequently, no direct binding, biofilm inhibition, or QS suppression data exist for this compound relative to the published analogs. Any claim of anti-virulence activity would be extrapolation without experimental basis.

Anti-virulence Quorum Sensing Biofilm

Computational Physicochemical Profile vs. Unsubstituted Parent Compound (CAS 35353-26-5)

A comparison of computed properties between the target compound (CAS 313367-87-2) and its unsubstituted parent N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35353-26-5) reveals quantifiable differences in lipophilicity and molecular weight that may influence passive permeability and solubility [1]. The target compound has a higher XLogP3 (4.1 vs. an estimated 3.3 for the parent), increased molecular weight (318.8 vs. 284.3 g/mol), and an additional heavy atom (chlorine), while maintaining an identical TPSA of ~79.5 Ų [1]. These computed values suggest altered membrane partitioning and solubility profiles, but without experimental logD, solubility, or permeability data, the practical significance for formulation or bioactivity remains unvalidated.

Drug-likeness Lipophilicity TPSA

Evidence-Grounded Application Scenarios for 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide


Chemical Probe Development for Target ID in Oncology (Conditional on Primary Screening)

Given the established anti-proliferative activity of structurally related N-benzothiazol-2-yl benzamides in HepG2 and MCF-7 cell lines [1], this compound could be screened as a chemical probe for phenotypic oncology assays. Its selection over catalog analogs (e.g., compound 1k from Corbo et al. 2016) would only be justified if it demonstrates a distinct selectivity profile or a novel synthetic tractability. Procurement should be contingent upon a commitment to generate IC50 data in relevant cell lines and compare results against the published series before scaling up.

Anti-Virulence Screening Against ESKAPE Pathogens (Exploratory)

The quorum sensing inhibitory activity of N-(benzothiazol-2-yl)benzamides against Pseudomonas aeruginosa [2] suggests that the target compound, bearing a 3-chloro substitution not explored in the 2023 Sharma et al. study, could be evaluated for novel anti-virulence mechanisms. Its procurement is best suited for research groups equipped to measure biofilm inhibition and QS-regulated virulence factor production, with side-by-side testing against the published 3a-h series to determine if the chloro substitution confers a statistically significant advantage.

Physicochemical and ADME Parameterization for Lead Optimization

The computed lipophilicity increase (ΔXLogP3 ≈ +0.8) relative to the unsubstituted parent (CAS 35353-26-5) [3] makes this compound a candidate for systematic ADME profiling. Researchers investigating how a single chloro substituent impacts logD, kinetic solubility, microsomal stability, and Caco-2 permeability within the benzothiazole amide series should acquire this compound alongside the parent analog to experimentally quantify the contribution of the 3-chloro group to pharmacokinetic parameters.

Molecular Docking and Computational SAR Model Validation

The compound can serve as a test case for validating docking and QSAR models built on the benzothiazol-2-yl benzamide scaffold. With no experimental bioactivity data reported, it is an ideal 'prospective validation' compound: predicted binding poses or activity values against targets such as LasR (P. aeruginosa) or apoptotic regulators can be compared with subsequently generated empirical data, providing a rigorous assessment of model predictivity [2].

Quote Request

Request a Quote for 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.